molecular formula C17H18FN3O4S B5688582 1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE

1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B5688582
M. Wt: 379.4 g/mol
InChI Key: LXFDEINGNUSICC-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a 3-nitrobenzenesulfonyl group

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-17-7-2-1-4-14(17)13-19-8-10-20(11-9-19)26(24,25)16-6-3-5-15(12-16)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDEINGNUSICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the piperazine ring with a 2-fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Sulfonylation with 3-Nitrobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 1-[(2-AMINOPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acids and piperazine derivatives.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and fluorophenyl groups with biological targets.

    Materials Science: It can be incorporated into polymers to study the effects of these functional groups on material properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl and nitrobenzenesulfonyl groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-CHLOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.

    1-[(2-FLUOROPHENYL)METHYL]-4-(3-METHYLBENZENESULFONYL)PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-[(2-FLUOROPHENYL)METHYL]-4-(3-NITROBENZENESULFONYL)PIPERAZINE is unique due to the combination of the fluorophenyl and nitrobenzenesulfonyl groups, which can provide distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can introduce additional reactivity and interaction potential.

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